molecular formula C8H12 B14166419 2,5-Dimethyl-1,3,5-hexatriene CAS No. 4916-63-6

2,5-Dimethyl-1,3,5-hexatriene

Cat. No.: B14166419
CAS No.: 4916-63-6
M. Wt: 108.18 g/mol
InChI Key: ZVFFWOKVVPSTAL-AATRIKPKSA-N
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Description

2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12. It is a conjugated triene, meaning it has three alternating double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,3,5-hexatriene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5-dimethylhexane. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is usually conducted in a continuous flow reactor to ensure a steady supply of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-1,3,5-hexatriene is utilized in various scientific research fields:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology: The compound is employed in studies related to membrane fluidity and lipid bilayers.

    Medicine: Research on drug delivery systems often involves this compound due to its ability to interact with biological membranes.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include pericyclic reactions, such as cycloaddition, which are highly stereospecific and can be initiated by heat or light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups at positions 2 and 5, which influence its reactivity and stability. These methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other conjugated trienes .

Properties

CAS No.

4916-63-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3E)-2,5-dimethylhexa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+

InChI Key

ZVFFWOKVVPSTAL-AATRIKPKSA-N

Isomeric SMILES

CC(=C)/C=C/C(=C)C

Canonical SMILES

CC(=C)C=CC(=C)C

Origin of Product

United States

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